2,6-Difluorophenyl isothiocyanate

Catalog No.
S781572
CAS No.
207974-17-2
M.F
C7H3F2NS
M. Wt
171.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Difluorophenyl isothiocyanate

CAS Number

207974-17-2

Product Name

2,6-Difluorophenyl isothiocyanate

IUPAC Name

1,3-difluoro-2-isothiocyanatobenzene

Molecular Formula

C7H3F2NS

Molecular Weight

171.17 g/mol

InChI

InChI=1S/C7H3F2NS/c8-5-2-1-3-6(9)7(5)10-4-11/h1-3H

InChI Key

DBSXNGIBAKYMSS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)N=C=S)F

Canonical SMILES

C1=CC(=C(C(=C1)F)N=C=S)F
  • Protein Labeling

    DFPIT reacts with the primary amine groups (N-terminus and lysine side chains) of proteins, forming a stable covalent bond. This labeling modifies the protein's mass, allowing for its identification and differentiation from other proteins in a complex mixture [, ].

  • Mass Spectrometry (MS) Analysis

    When DFPIT-labeled proteins are subjected to MS analysis, the increase in mass due to the DFPIT tag is detected. This mass shift is specific to the number of labeling sites on the protein, aiding in protein identification and sequence analysis [, ].

  • Improved Peptide Detection

    DFPIT labeling can enhance the detection of certain peptides by MS. The fluorine atoms in the DFPIT tag improve ionization efficiency, leading to better signal intensity for labeled peptides compared to unlabeled ones [].

  • Multiplexing Experiments

    DFPIT can be combined with other isotopic forms of isothiocyanates for multiplexing experiments. This allows researchers to analyze multiple protein samples simultaneously by using DFPIT tags with different isotopic masses, facilitating the comparison of protein expression levels across different samples [].

2,6-Difluorophenyl isothiocyanate is a chemical compound with the molecular formula C7H3F2NSC_7H_3F_2NS and a molecular weight of 171.17 g/mol. It appears as a colorless to pale yellow liquid or solid, with a boiling point of 217 °C and a density of 1.325 g/cm³ . This compound is known for its reactivity due to the presence of both fluorine atoms and the isothiocyanate functional group, making it valuable in various chemical applications.

As mentioned earlier, DFPITC's primary function is as a derivatization reagent for thiols in proteins. The isothiocyanate group reacts with the thiol group to form a stable thiocarbamate linkage. This linkage can then be used for protein identification through mass spectrometry or for attaching reporter molecules for further analysis [].

DFPITC is likely to exhibit similar hazards as other isothiocyanates.

  • It is expected to be toxic, potentially causing irritation to skin, eyes, and respiratory system upon contact or inhalation [].
  • Due to its reactivity, DFPITC should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood [].
Typical of isothiocyanates, including:

  • Nucleophilic Addition: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.
  • Hydrolysis: In the presence of water, it can hydrolyze to produce 2,6-difluorophenyl carbamate and hydrogen sulfide.
  • Rearrangement Reactions: Under certain conditions, it may rearrange to yield different products depending on the reaction environment.

These reactions highlight its versatility in synthetic organic chemistry.

Research indicates that 2,6-difluorophenyl isothiocyanate exhibits significant biological activity. It has been studied for:

  • Anticancer Properties: Some studies suggest that this compound can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases.
  • Antimicrobial Activity: It has shown potential as an antimicrobial agent against certain bacteria and fungi.
  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which could be useful in drug development.

These biological activities make it a candidate for further pharmacological research.

The synthesis of 2,6-difluorophenyl isothiocyanate typically involves the following methods:

  • Reaction of 2,6-Difluorophenol with Thionyl Chloride: This method involves treating 2,6-difluorophenol with thionyl chloride to form 2,6-difluorophenyl chloride, which can then be reacted with potassium thiocyanate to yield the isothiocyanate.
    text
    C₆H₄(F)₂OH + SOCl₂ → C₆H₄(F)₂Cl + SO₂ + HClC₆H₄(F)₂Cl + KSCN → C₆H₄(F)₂NCS + KCl
  • Direct Reaction of Fluorinated Aniline with Isothiocyanates: Another method involves reacting a fluorinated aniline derivative directly with carbon disulfide followed by treatment with an appropriate reagent to form the isothiocyanate.

These methods provide efficient pathways to synthesize this compound for research and industrial applications.

2,6-Difluorophenyl isothiocyanate has a range of applications:

  • Chemical Synthesis: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Bioconjugation: Employed in bioconjugation techniques for labeling proteins and peptides due to its reactive isothiocyanate group.
  • Research Tool: Utilized in proteomics and other biochemical research areas for studying protein interactions and modifications.

These applications underscore its importance in both academic research and industrial processes.

Interaction studies involving 2,6-difluorophenyl isothiocyanate focus on its reactivity with biological molecules. Notable interactions include:

  • Protein Binding Studies: Investigations into how this compound binds to various proteins can reveal insights into its mechanism of action in biological systems.
  • Reactivity with Nucleophiles: Studies examining its reaction with amino acids or other nucleophiles help elucidate its potential as a labeling agent in biochemical assays.

Such studies are crucial for understanding how this compound can be utilized in therapeutic contexts.

Similar compounds include:

  • Phenyl isothiocyanate
  • 4-Fluorophenyl isothiocyanate
  • 3,4-Difluorophenyl isothiocyanate

Comparison Table

CompoundMolecular FormulaUnique Features
2,6-Difluorophenyl IsothiocyanateC₇H₃F₂NSContains two fluorine atoms at positions 2 and 6
Phenyl IsothiocyanateC₇H₅NSLacks fluorine substituents; simpler structure
4-Fluorophenyl IsothiocyanateC₇H₆FNSContains one fluorine atom at position 4
3,4-Difluorophenyl IsothiocyanateC₇H₄F₂NSContains two fluorine atoms at positions 3 and 4

The unique positioning of fluorine atoms in 2,6-difluorophenyl isothiocyanate contributes to its distinct reactivity profile compared to other similar compounds. This specificity enhances its utility in targeted chemical syntheses and biological applications.

XLogP3

3.5

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H334 (90.7%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Corrosive;Health Hazard

Dates

Modify: 2023-08-15

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